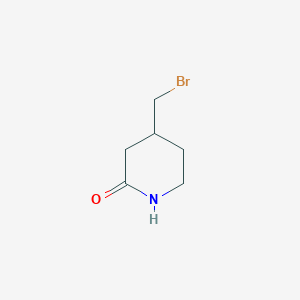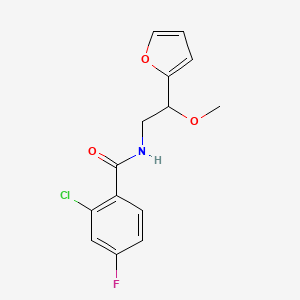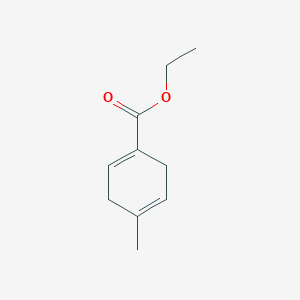
4-(Bromomethyl)-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-piperidinone is a type of organic compound. It likely contains a piperidinone ring, which is a six-membered ring with five carbon atoms, one nitrogen atom, and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve bromination reactions . For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves three successive direct lithiations and a bromination reaction .Wissenschaftliche Forschungsanwendungen
Radiolabeled Probes for σ-1 Receptors
4-(Bromomethyl)-2-piperidinone derivatives have been explored for their potential as radiolabeled probes. One study focused on halogenated 4-(phenoxymethyl)piperidines as potential ligands for σ receptors. These compounds, including iodinated and brominated derivatives, showed promising in vitro affinity and selectivity for σ-1 and σ-2 receptors. One particular iodinated ligand, labeled with ^123I, demonstrated high uptake and retention in rat brain and other organs, indicating its potential for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Antimycobacterial Agents
Spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective synthesis involving this compound, have been evaluated for their antimycobacterial activity. One compound, in particular, demonstrated significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, with a markedly lower minimum inhibitory concentration (MIC) compared to standard drugs like isoniazid and ciprofloxacin. This suggests the potential of these compounds in tuberculosis treatment (Kumar et al., 2008).
Chiral Separations
The enantiomeric resolution of this compound derivatives has been investigated using chiral chromatography. A study on the chiral separation of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione enantiomers highlighted the ability to achieve high separation factors and resolution, demonstrating the compound's relevance in chiral analysis and potentially in the synthesis of enantiomerically pure pharmaceuticals (Ali et al., 2016).
Synthesis of Antisecretory Agents
Research into the development of non-anticholinergic gastric antisecretory drugs led to the modification of this compound derivatives. These studies aimed to find compounds with potential for treating peptic ulcer disease by reducing gastric acid secretion without the adverse effects associated with anticholinergic activity (Scott et al., 1983).
Radical Processes for Piperidinone Synthesis
Innovative radical and radical−organometallic processes have been developed to provide straightforward access to substituted piperidinones. These methods enable the creation of complex molecules with multiple stereogenic centers from simple reagents, showcasing the versatility of this compound in synthetic organic chemistry (Godineau & Landais, 2007).
Wirkmechanismus
Target of Action
Bromomethyl compounds are generally known to be involved in carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of 4-(Bromomethyl)-2-piperidinone involves its participation in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura cross-coupling . In this process, the bromomethyl group of this compound can act as an electrophile, reacting with a nucleophile to form a new carbon-carbon bond .
Biochemical Pathways
It is known that bromomethyl compounds can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Result of Action
The compound’s ability to form new carbon-carbon bonds can potentially lead to the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
4-(bromomethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-4-5-1-2-8-6(9)3-5/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKYYBGZTFVTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824065-27-1 |
Source


|
| Record name | 4-(bromomethyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate](/img/structure/B2695095.png)



![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide](/img/structure/B2695101.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)


![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2695110.png)

